Compendial Identity vs. Drug Substance: Boldine EP Impurity C Reference Standard with Regulatory-Grade Characterization
Laurolitsine is the sole compound recognized as Boldine EP Impurity C under the European Pharmacopoeia [1]. Unlike boldine drug substance or other aporphine alkaloids, laurolitsine is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and forced degradation studies during commercial production of boldine [1]. Traceability against USP or EP pharmacopeial standards is provided based on feasibility [1].
| Evidence Dimension | Compendial reference standard designation and regulatory utility |
|---|---|
| Target Compound Data | Boldine EP Impurity C; supplied with characterization data compliant with EP guidelines; applicable to ANDA filing, AMV, QC |
| Comparator Or Baseline | Boldine (CAS 476-70-0): active pharmaceutical ingredient; not designated as an impurity reference standard |
| Quantified Difference | Exclusive compendial role; boldine cannot serve as its own impurity reference standard |
| Conditions | European Pharmacopoeia (EP) monograph context; analytical method development and regulatory submission |
Why This Matters
For scientists and QA/QC laboratories developing or validating boldine analytical methods, this compound is the only regulatorily acceptable reference standard for system suitability, specificity, and impurity profiling.
- [1] Boldine EP Impurity C (CAS 5890-18-6). SynZeal. https://www.synzeal.com/en/boldine-ep-impurity-c View Source
